molecular formula C16H20N2O4S3 B2888794 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941972-12-9

5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2888794
CAS No.: 941972-12-9
M. Wt: 400.53
InChI Key: KJGNQMVFLVTHNG-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Sulfonamide Formation: The quinoline derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and thiophene rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Quinoline Derivatives: Compounds with a quinoline ring, known for their antimalarial and anticancer activities.

    Thiophene Derivatives: Compounds with a thiophene ring, used in the development of pharmaceuticals and materials.

Uniqueness

5-ethyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is unique due to its combination of a quinoline ring, a thiophene ring, and a sulfonamide group. This unique structure gives it a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-3-14-7-9-16(23-14)25(21,22)17-13-6-8-15-12(11-13)5-4-10-18(15)24(2,19)20/h6-9,11,17H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGNQMVFLVTHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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